molecular formula C13H12FN5O3 B2465180 6-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2034500-06-4

6-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2465180
CAS No.: 2034500-06-4
M. Wt: 305.269
InChI Key: TTXOILVVQCAXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridazinone core, a pyrrolidine ring, and a fluoropyrimidine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the pyrrolidine ring and the fluoropyrimidine group. Common reagents used in these reactions include pyridazine derivatives, pyrrolidine, and fluoropyrimidine precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve efficient and cost-effective production. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The fluoropyrimidine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while substitution reactions can produce various derivatives with modified functional groups.

Scientific Research Applications

6-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyrimidine group is known to enhance binding affinity and selectivity, while the pyridazinone core contributes to the overall stability and activity of the compound. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
  • 6-(3-((5-bromopyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one
  • 6-(3-((5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

Uniqueness

The uniqueness of 6-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one lies in the presence of the fluoropyrimidine group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

3-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN5O3/c14-8-5-15-13(16-6-8)22-9-3-4-19(7-9)12(21)10-1-2-11(20)18-17-10/h1-2,5-6,9H,3-4,7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXOILVVQCAXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.